4,4-Dimethoxypiperidine hydrochloride

説明

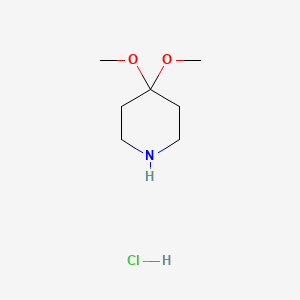

4,4-Dimethoxypiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66044 . It is used in the chemical industry .

Synthesis Analysis

The synthesis of this compound involves the conversion of N-carbethoxy 4-piperidone to piperidone HCl hydrate . This process is considered to be simple, economical, and eco-friendly .Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, one chlorine atom, and two oxygen atoms .科学的研究の応用

Photochemical Studies

4,4-Dimethoxypiperidine hydrochloride is involved in photochemical reactions. For instance, Taylor and Kan (1963) demonstrated the formation of 1,4-dimers from 2-aminopyridine and similar compounds in hydrochloric acid solution under ultraviolet irradiation. This study highlights the chemical's potential in photochemical transformations (Taylor & Kan, 1963).

Synthesis of Polyhalogenated Compounds

Abboud et al. (2010) utilized a dimerization procedure, involving a compound structurally related to this compound, to synthesize polyhalogenated bipyridines. This process is important for creating compounds with diverse halogenation patterns, indicating the utility of similar structures in synthetic chemistry (Abboud et al., 2010).

Excimer Emission Studies

Research by Gangola et al. (1981) on 9-aminoacridine hydrochloride, a compound with some similarities to this compound, showed excimer emission in concentrated aqueous solutions. Such studies are significant in understanding the photophysical properties of similar compounds (Gangola, Joshi, & Pant, 1981).

Stereochemical and Catalytic Studies

In the field of stereochemistry and catalysis, compounds like this compound have been used. O'Reilly et al. (1990) demonstrated the preparation of optically pure compounds through Pictet-Spengler ring closure, indicating potential applications in asymmetric synthesis and chiral chemistry (O'Reilly, Derwin, & Lin, 1990).

Synthesis of Fine Chemicals

Cheng Zhong-yun (2005) discussed the synthesis and development of fine chemicals using compounds structurally related to this compound. This research underscores the role of such compounds in the production of various fine chemicals, highlighting their industrial importance (Cheng Zhong-yun, 2005).

Applications in Drug Synthesis

The synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in drug synthesis, has been studied by Wang Ling-ya (2015). This research demonstrates the use of similar compounds in the synthesis of intermediates for pharmaceuticals, pesticides, and chemicals (Wang Ling-ya, 2015).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4,4-dimethoxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLUXVNVZPVERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2491554.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491560.png)

![N-[2-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2491569.png)

![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2491572.png)